molecular formula C16H22BrNO3 B6217614 tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate CAS No. 179821-59-1

tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate

Cat. No.: B6217614
CAS No.: 179821-59-1
M. Wt: 356.3
InChI Key:
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Description

tert-Butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate typically involves the reaction of 4-bromophenylacetic acid with tert-butyl isocyanide and morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing new drugs with improved efficacy and safety profiles.

Industry: In the material science industry, this compound is used in the development of advanced materials with specific properties. It is also employed in the synthesis of polymers and other functional materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the morpholine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 2-(4-chlorophenyl)-2-methylmorpholine-4-carboxylate
  • tert-Butyl 2-(4-fluorophenyl)-2-methylmorpholine-4-carboxylate
  • tert-Butyl 2-(4-iodophenyl)-2-methylmorpholine-4-carboxylate

Comparison: Compared to its analogs, tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine, making this compound more suitable for certain chemical transformations. Additionally, the bromine atom can participate in specific interactions that are not possible with other halogens, contributing to its distinct biological and chemical properties.

Properties

CAS No.

179821-59-1

Molecular Formula

C16H22BrNO3

Molecular Weight

356.3

Purity

95

Origin of Product

United States

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